4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine
CAS No.:
Cat. No.: VC15866271
Molecular Formula: C11H8ClFN2
Molecular Weight: 222.64 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H8ClFN2 |
---|---|
Molecular Weight | 222.64 g/mol |
IUPAC Name | 4-chloro-2-(2-fluorophenyl)-6-methylpyrimidine |
Standard InChI | InChI=1S/C11H8ClFN2/c1-7-6-10(12)15-11(14-7)8-4-2-3-5-9(8)13/h2-6H,1H3 |
Standard InChI Key | WUAXXSNQDYTIMP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)C2=CC=CC=C2F)Cl |
4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family. It is characterized by its chloro and fluorophenyl substituents, which confer unique chemical and biological properties. The molecular formula of this compound is not explicitly provided in the available sources, but its molecular weight is approximately 222.64 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science.
Synthesis and Chemical Reactions
The synthesis of 4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine typically involves multi-step organic reactions. Common synthetic routes may include nucleophilic substitution reactions facilitated by polar aprotic solvents like dichloromethane.
Synthetic Route | Description |
---|---|
Nucleophilic Substitution | Involves reaction with nucleophiles in polar aprotic solvents |
Solvent Choice | Typically dichloromethane or similar solvents |
Biological and Medicinal Applications
Research into the biological activities of pyrimidine derivatives, including 4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine, suggests potential applications in medicinal chemistry. These compounds can act as enzyme inhibitors or receptor modulators, influencing various biological pathways.
Application | Description |
---|---|
Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease processes |
Receptor Modulation | May modulate pathways associated with inflammation and cancer |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume